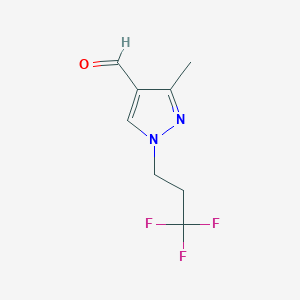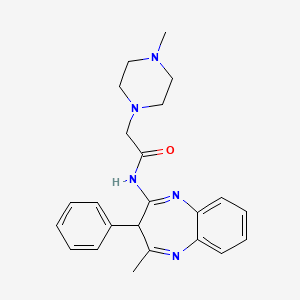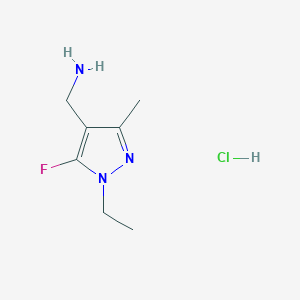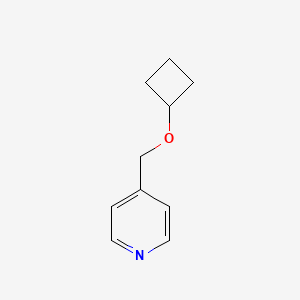![molecular formula C13H13N5O2 B12223157 4-(1,3-dimethyl-1{H}-pyrazol-4-yl)-1-methyl-1{H}-pyrazolo[3,4-{b}]pyridine-3-carboxylic acid](/img/structure/B12223157.png)
4-(1,3-dimethyl-1{H}-pyrazol-4-yl)-1-methyl-1{H}-pyrazolo[3,4-{b}]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dimethyl-1{H}-pyrazol-4-yl)-1-methyl-1{H}-pyrazolo[3,4-{b}]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethyl-1{H}-pyrazol-4-yl)-1-methyl-1{H}-pyrazolo[3,4-{b}]pyridine-3-carboxylic acid typically involves the condensation of appropriate pyrazole and pyridine derivatives. One common method involves the reaction of 1-methyl-1{H}-pyrazolo[3,4-{b}]pyridine-3-carboxylic acid with 1,3-dimethyl-1{H}-pyrazole under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dimethyl-1{H}-pyrazol-4-yl)-1-methyl-1{H}-pyrazolo[3,4-{b}]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
4-(1,3-dimethyl-1{H}-pyrazol-4-yl)-1-methyl-1{H}-pyrazolo[3,4-{b}]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-dimethyl-1{H}-pyrazol-4-yl)-1-methyl-1{H}-pyrazolo[3,4-{b}]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives, such as:
- 1,3-dimethyl-1{H}-pyrazole
- 1-methyl-1{H}-pyrazolo[3,4-{b}]pyridine-3-carboxylic acid
- 4-(1{H}-pyrazol-4-yl)-1-methyl-1{H}-pyrazolo[3,4-{b}]pyridine-3-carboxylic acid
Uniqueness
What sets 4-(1,3-dimethyl-1{H}-pyrazol-4-yl)-1-methyl-1{H}-pyrazolo[3,4-{b}]pyridine-3-carboxylic acid apart is its unique combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H13N5O2 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H13N5O2/c1-7-9(6-17(2)15-7)8-4-5-14-12-10(8)11(13(19)20)16-18(12)3/h4-6H,1-3H3,(H,19,20) |
InChI Key |
SZGKOGDDNJXZJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=C3C(=NN(C3=NC=C2)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B12223076.png)
![4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12223078.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B12223081.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12223092.png)
![2-[10-(3-Chloro-4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol](/img/structure/B12223103.png)
![5-cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12223105.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B12223106.png)
![4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B12223115.png)


![Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidi necarboxylate](/img/structure/B12223135.png)

![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine](/img/structure/B12223149.png)
